![molecular formula C17H27N7O B12457989 2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12457989.png)
2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of piperidine and piperazine rings further enhances its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL typically involves multiple steps, starting from readily available precursors
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine and Piperazine Rings: These rings are introduced through nucleophilic substitution reactions, often using piperidine and piperazine derivatives as nucleophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.
Piperidine and Piperazine Derivatives: These compounds have similar pharmacological properties due to the presence of piperidine and piperazine rings.
Uniqueness
2-{4-[1-METHYL-4-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]PIPERAZIN-1-YL}ETHANOL is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacological properties. Its ability to inhibit kinases makes it a promising candidate for further research in cancer therapy .
Eigenschaften
Molekularformel |
C17H27N7O |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[4-(1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H27N7O/c1-21-15-14(13-18-21)16(23-5-3-2-4-6-23)20-17(19-15)24-9-7-22(8-10-24)11-12-25/h13,25H,2-12H2,1H3 |
InChI-Schlüssel |
QFYAEUPUUJINGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CCO)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12457909.png)
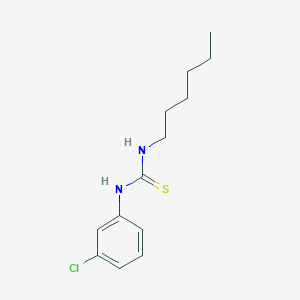
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12457927.png)
![3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12457938.png)
![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)
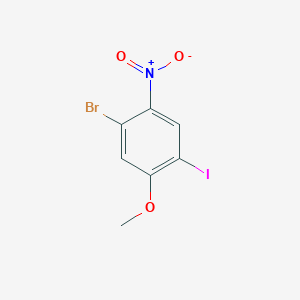
![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12457957.png)
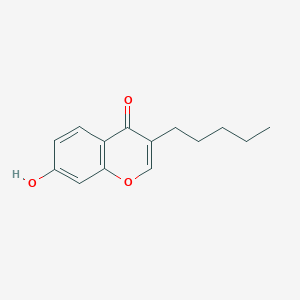
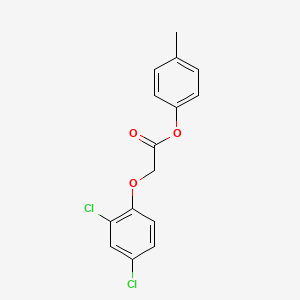

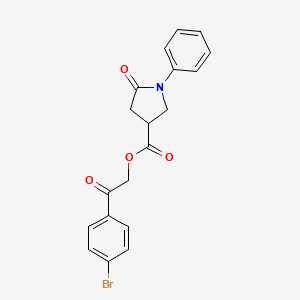
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate](/img/structure/B12457979.png)
